Trimethyl phosphonoacetate

Beschreibung

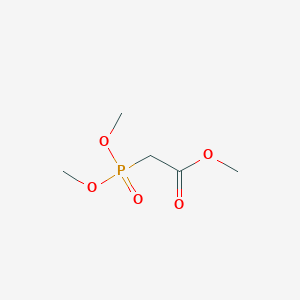

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGOIUCRXKUEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064063 | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-18-4 | |

| Record name | Trimethyl phosphonoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylacetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5927-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethyl phosphonoacetate CAS number

An In-Depth Technical Guide to Trimethyl Phosphonoacetate

CAS Number: 5927-18-4

Introduction

Trimethyl phosphonoacetate (TMPA) is a versatile organophosphorus compound widely utilized in organic synthesis and medicinal chemistry. Identified by the CAS Number 5927-18-4, this compound is a key reagent, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, for the stereoselective synthesis of alkenes. Its stability, predictable reactivity, and the ease of removal of its byproducts make it an invaluable tool for chemists. This guide provides a comprehensive overview of trimethyl phosphonoacetate, including its chemical and physical properties, synthesis protocols, mechanistic insights into its key reactions, and its applications in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

Trimethyl phosphonoacetate is a colorless to pale yellow liquid. It is characterized by a phosphonate (B1237965) group attached to a methylene (B1212753) carbon, which is in turn bonded to a methyl ester group. This structure is fundamental to its reactivity, particularly the acidity of the α-protons, which is crucial for its role in olefination reactions.

Table 1: Physical and Chemical Properties of Trimethyl Phosphonoacetate

| Property | Value |

| CAS Number | 5927-18-4 |

| Molecular Formula | C₅H₁₁O₅P |

| Molecular Weight | 182.11 g/mol |

| Density | 1.125 g/mL at 25 °C |

| Boiling Point | 118 °C at 0.85 mmHg |

| Refractive Index (n20/D) | 1.437 |

| Flash Point | 113 °C (closed cup) |

| Synonyms | (Carboxymethyl)phosphonic acid trimethyl ester, Dimethylphosphonoacetic acid methyl ester, Methyl dimethylphosphonoacetate |

Table 2: ¹H NMR Spectral Data for Trimethyl Phosphonoacetate (CDCl₃ Solvent)

| Assignment | Chemical Shift (ppm) | Coupling Constant |

| P(O)(OCH₃)₂ | 3.81 | d, J(H,P) = 11.2 Hz |

| P(O)CH₂ | 2.99 | d, J(H,P) = 21.6 Hz |

| COOCH₃ | 3.76 | s |

Note: Spectral data can vary slightly based on the spectrometer and conditions. Data compiled from representative spectra.

Synthesis of Trimethyl Phosphonoacetate

The most common and industrially significant method for synthesizing trimethyl phosphonoacetate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on an alkyl halide, in this case, methyl chloroacetate. The reaction proceeds via a phosphonium (B103445) intermediate which then rearranges to form the stable P=O bond of the phosphonate, displacing a methyl halide as a byproduct.

An In-depth Technical Guide to Trimethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl phosphonoacetate, a pivotal reagent in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Core Properties of Trimethyl Phosphonoacetate

Trimethyl phosphonoacetate, with the molecular formula C5H11O5P, is a versatile organophosphorus compound widely utilized for creating carbon-carbon double bonds.[1][2][3] It is a clear, colorless to light yellow liquid.[1][4] Its stability and reactivity make it an essential tool in the synthesis of complex organic molecules, including a variety of pharmaceutical agents and natural products.[1][4]

Table 1: Physicochemical Properties of Trimethyl Phosphonoacetate

| Property | Value |

| Molecular Formula | C5H11O5P[1][2][5][3][4][6][7][8][9] |

| Molecular Weight | 182.11 g/mol [1][2][5][3][4][6][7][8][9] |

| CAS Number | 5927-18-4[1][2][5][3] |

| Appearance | Clear colorless to light yellow liquid[1][4] |

| Density | 1.125 - 1.253 g/mL at 25 °C[1][4][6][8] |

| Boiling Point | 106 - 118 °C at 0.85 - 3 mmHg[1][4] |

| Refractive Index | n20/D 1.437 (lit.)[1][4][6][8] |

| Flash Point | 70 - 113 °C (158 - 235.4 °F)[6][8] |

| Solubility | Slightly miscible with water[1] |

Synthesis of Trimethyl Phosphonoacetate

The primary industrial method for synthesizing trimethyl phosphonoacetate is the Michaelis-Arbuzov reaction.[10][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on an alkyl halide, in this case, methyl chloroacetate (B1199739).[1][7][12] The process is known for its efficiency in forming a carbon-phosphorus bond.[11]

Caption: Synthesis workflow for Trimethyl Phosphonoacetate.

This protocol is a representative example of the synthesis of trimethyl phosphonoacetate.

-

Preparation: In a reaction vessel equipped with a stirrer and a reflux condenser, heat methyl chloroacetate (2.5 mol) to approximately 118 °C.[7]

-

Reaction: Add trimethyl phosphite (5.5 mol) dropwise to the heated methyl chloroacetate over a period of 2.5 hours.[7] The reaction is exothermic, and the temperature may rise to 125 °C.[7]

-

Incubation: Maintain the reaction mixture at 125 °C for an additional 2 hours after the addition is complete to ensure the reaction goes to completion.[7] The byproduct, methyl chloride, is volatile and can be collected using a suitable trapping system.[13]

-

Purification: After cooling, the crude product is purified by vacuum distillation. The fraction collected at 125 °C / 8 Torr is the high-purity trimethyl phosphonoacetate.[7]

Key Applications in Synthesis and Drug Development

Trimethyl phosphonoacetate is a cornerstone reagent for several critical organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[14] When using trimethyl phosphonoacetate, the reaction provides a reliable route to α,β-unsaturated esters, predominantly with an (E)-stereochemistry.[14][15] This transformation is fundamental in the synthesis of many natural products and active pharmaceutical ingredients.[16]

The reaction proceeds via the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl compound.[14] The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup.[15][16]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

-

Anion Formation: In an inert atmosphere, suspend a strong base (e.g., sodium hydride, 1.1 eq.) in a dry aprotic solvent (e.g., THF, DME).[16] Cool the suspension to 0 °C. Add trimethyl phosphonoacetate (1.0 eq.) dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[14]

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq.) in the same dry solvent to the carbanion solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired α,β-unsaturated ester.

Trimethyl phosphonoacetate is a vital building block in the pharmaceutical and agrochemical industries.[4][17]

-

Drug Development: It is instrumental in synthesizing complex molecular scaffolds found in modern therapeutics.[18] Researchers use it to create phosphonate analogs of known drugs, which can lead to improved efficacy, better pharmacokinetic profiles, and novel mechanisms of action.[4][18]

-

Other Reactions: Beyond the HWE reaction, it is used in intramolecular Mannich-type reactions for synthesizing alkaloid cores like sarain A, as well as in organocatalytic oxa-Michael additions and heterocyclization reactions.[1]

-

Agrochemicals: The compound is a key intermediate in the production of herbicides and insecticides.[4] It also finds application as a plant growth regulator.[17]

Caption: Role of Trimethyl Phosphonoacetate in drug development.

Conclusion

Trimethyl phosphonoacetate is a powerful and versatile reagent with a significant impact on organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction and other key transformations makes it indispensable for researchers in academia and industry. For professionals in drug development and agrochemical research, a thorough understanding of this compound's properties and reactivity is crucial for innovating and creating novel, high-value molecules.

References

- 1. Trimethyl phosphonoacetate | 5927-18-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Trimethyl phosphonoacetate | C5H11O5P | CID 80029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thomassci.com [thomassci.com]

- 7. Synthesis routes of Trimethyl phosphonoacetate [benchchem.com]

- 8. ホスホノ酢酸トリメチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Trimethyl phosphonoacetate [webbook.nist.gov]

- 10. Trimethyl phosphonoacetate synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN106397482A - Synthetic method for trimethyl phosphonoacetate - Google Patents [patents.google.com]

- 13. How to synthesize Trimethyl phosphonoacetate?_Chemicalbook [chemicalbook.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. htdchem.com [htdchem.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Trimethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl phosphonoacetate (TMPA) is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of alkenes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties is essential for its safe handling, application in chemical reactions, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of trimethyl phosphonoacetate, details the standard experimental protocols for their determination, and illustrates a key synthetic application.

Core Physical Properties

The physical properties of trimethyl phosphonoacetate are well-documented, providing a clear profile of the compound under standard conditions. These properties are crucial for designing reaction setups, purification procedures, and for ensuring safe laboratory practices.

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₁₁O₅P | |

| Molecular Weight | 182.11 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | |

| Density | 1.125 g/mL at 25 °C | [2][3][4][5][6] |

| Boiling Point | 118 °C at 0.85 mmHg265-268 °C at 760 mmHg (lit.) | [2][3][5][7][8][9] |

| Melting Point | 0 °C | [7] |

| Refractive Index | n20/D 1.437 (lit.) | [2][3][4][5][8][9][10] |

| Solubility | Soluble in organic solvents (dichloromethane, tetrahydrofuran, ether); slightly miscible with water. | [4][6][11][12] |

| Flash Point | 70 °C (158 °F) | [8][13] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with trimethyl phosphonoacetate.

-

Capillary Insertion: Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Clamp the Thiele tube and fill it with heating oil to a level just above the side arm. Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is fully immersed in the oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[14][15]

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance.

-

Fill with Sample: Fill the pycnometer with trimethyl phosphonoacetate, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge through the capillary.

-

Equilibrate: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Dry and Weigh Filled: Carefully wipe dry the outside of the pycnometer and weigh it accurately.

-

Determine Volume: Repeat the procedure using a reference liquid of known density (e.g., deionized water) at the same temperature to determine the exact volume of the pycnometer.

-

Calculation: The density of the trimethyl phosphonoacetate is calculated by dividing the mass of the liquid by the volume of the pycnometer.[16]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at the measurement temperature (e.g., 20 °C).

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of trimethyl phosphonoacetate onto the surface of the lower prism.

-

Close Prism: Close the prism assembly gently but firmly.

-

Adjust Light Source: Adjust the light source to illuminate the prisms.

-

Observation: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Sharpen Boundary: Adjust the compensator drum to eliminate any color fringes and obtain a sharp boundary line between the light and dark fields.

-

Measurement: Turn the fine adjustment knob to center the boundary line precisely on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.[17][18][19]

Key Synthetic Application: The Horner-Wadsworth-Emmons Reaction

Trimethyl phosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. This reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity. The water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification.[3][13]

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

References

- 1. Synthesis routes of Trimethyl phosphonoacetate [benchchem.com]

- 2. Trimethyl phosphonoacetate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. westlab.com [westlab.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. How to synthesize Trimethyl phosphonoacetate?_Chemicalbook [chemicalbook.com]

- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 9. quora.com [quora.com]

- 10. thinksrs.com [thinksrs.com]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. mt.com [mt.com]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. davjalandhar.com [davjalandhar.com]

- 19. wp.optics.arizona.edu [wp.optics.arizona.edu]

An In-depth Technical Guide to the Safety Data for Trimethyl Phosphonoacetate

This guide provides a comprehensive overview of the safety, physical, and chemical properties of trimethyl phosphonoacetate. The information is compiled for researchers, scientists, and professionals in drug development, presenting key data in a structured format to ensure safe handling and use.

Chemical Identification and Physical Properties

Trimethyl phosphonoacetate is a phosphonic ester commonly used in organic synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₅P | [3][4][5] |

| Molecular Weight | 182.11 g/mol | [3][4][5] |

| CAS Number | 5927-18-4 | [4][6][7] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][8] |

| Odor | No information available / None reported | [3][8] |

| Boiling Point | 118 °C @ 0.85 mmHg | [3][4] |

| Density | 1.2629 g/cm³ or 1.125 g/mL at 25 °C | [3][4] |

| Flash Point | > 112 °C (> 233.6 °F) - closed cup | [3][4] |

| Refractive Index | n20/D 1.437 | [4] |

| Vapor Density | 6.3 | [3] |

Hazard Identification and GHS Classification

The hazard classification for trimethyl phosphonoacetate varies across different suppliers. While some sources state that the compound is not classified under GHS, others report potential hazards.[7][9] An aggregated review from the ECHA C&L Inventory indicates that a majority of notifications (87.5%) report that the chemical does not meet GHS hazard criteria.[1] However, a minority of suppliers classify it with the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | Warning |

| Flammable Liquids (Category 4) | H227: Combustible liquid | (None) | Warning |

Note: The percentage of companies notifying these hazards is relatively low (10-13%).[1]

The following diagram illustrates the potential GHS hazard classifications reported by some sources.

Caption: GHS Hazard Pictogram and Associated Statements.

Toxicological Information

The toxicological properties of trimethyl phosphonoacetate have not been fully investigated.[3][10] Most safety data sheets indicate that no acute toxicity data is available.[8][10] The primary health concerns are related to potential irritation.

-

Eye Contact : May cause eye irritation.[3]

-

Skin Contact : May cause skin irritation.[3]

-

Inhalation : May cause respiratory tract irritation.[3]

-

Ingestion : May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[6][10]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.[3][7]

| Exposure Route | First Aid Protocol |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention. |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. Wash clothing before reuse. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid. |

The logical workflow for responding to an exposure event is outlined in the diagram below.

Caption: First Aid Response Workflow for Exposure.

Fire-Fighting and Accidental Release Measures

| Parameter | Details | Reference |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [3][7] |

| Fire-Fighting Info | Wear a self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and can spread. Containers may explode when heated. | [3] |

| Hazardous Decomposition | Phosphine, carbon monoxide, carbon dioxide, and oxides of phosphorus. | [3] |

| Spill Cleanup | Absorb spill with inert material (e.g., vermiculite, sand). Place in a suitable container for disposal. Ensure adequate ventilation and remove all ignition sources. | [3] |

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize risk.

-

Handling : Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[3]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.[3]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA or EN166 standards.[3][11]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6]

-

Respiratory Protection : Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. Use a respirator if exposure limits are exceeded or irritation is experienced.[3][7]

-

Experimental Protocols

The safety data sheets reviewed for this guide do not contain detailed experimental protocols for the derivation of toxicological or physical data. This is standard for SDS documents, which are intended as summaries for safe handling rather than detailed scientific reports. The quantitative data provided, such as flash point and density, are typically determined using standardized ASTM or equivalent methods, but the specific reports are not cited in the SDS. For toxicological data, the common statement "the toxicological properties of this material have not been fully investigated" indicates a lack of comprehensive studies.[3]

Stability and Reactivity

-

Chemical Stability : Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid : Incompatible materials, ignition sources, and excess heat.[3]

-

Incompatibilities : Strong oxidizing agents.[3]

-

Hazardous Polymerization : Has not been reported.[3]

References

- 1. Trimethyl phosphonoacetate | C5H11O5P | CID 80029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. ホスホノ酢酸トリメチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.sangon.com [store.sangon.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ie [fishersci.ie]

Spectroscopic Profile of Trimethyl Phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trimethyl phosphonoacetate, a key reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of trimethyl phosphonoacetate. The following tables summarize the proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum of trimethyl phosphonoacetate is characterized by three distinct signals corresponding to the methoxy (B1213986) protons of the ester and phosphonate (B1237965) groups, and the methylene (B1212753) protons adjacent to the phosphorus atom.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ (Ester) | ~3.76 | Singlet | N/A |

| -OCH₃ (Phosphonate) | ~3.82 | Doublet | ³JP-H ≈ 11 Hz |

| -CH₂- | ~3.02 | Doublet | ²JP-H ≈ 22 Hz |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of trimethyl phosphonoacetate will show three signals corresponding to the three distinct carbon environments. Due to coupling with the phosphorus atom, the signals for the methylene carbon and the phosphonate methoxy carbons will appear as doublets.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ (Ester) | ~52 | Singlet | N/A |

| -OCH₃ (Phosphonate) | ~53 | Doublet | ²JP-C ≈ 6-8 Hz |

| -CH₂- | ~34 | Doublet | ¹JP-C ≈ 130-140 Hz |

| C=O | ~167 | Doublet | ²JP-C ≈ 5-7 Hz |

³¹P NMR Spectral Data

The ³¹P NMR spectrum of trimethyl phosphonoacetate is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift is indicative of a phosphonate ester.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| P=O | ~20 - 25 | Singlet (Proton Decoupled) |

Infrared (IR) Spectroscopy

The IR spectrum of trimethyl phosphonoacetate displays characteristic absorption bands corresponding to its functional groups. The prominent peaks are associated with the carbonyl group of the ester, the phosphoryl group, and the P-O-C and C-O linkages.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2950 | C-H stretch (alkane) | Medium |

| ~1740 | C=O stretch (ester) | Strong |

| ~1250 | P=O stretch (phosphoryl) | Strong |

| ~1030 | P-O-C stretch | Strong |

| ~1150 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethyl phosphonoacetate results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is useful for confirming the molecular weight and structural features of the compound.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 182 | [M]⁺ | Low |

| 151 | [M - OCH₃]⁺ | High |

| 124 | [M - COOCH₃ - H]⁺ | Medium |

| 109 | [P(O)(OCH₃)₂]⁺ | Very High (Base Peak) |

| 79 | [PO₃]⁺ | Medium |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for liquid samples like trimethyl phosphonoacetate.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-20 mg of trimethyl phosphonoacetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

-

Spectrometer: 162 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 32-128.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -50 to 50 ppm.

-

Reference: 85% H₃PO₄ (external).

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of trimethyl phosphonoacetate onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample holder should be acquired prior to the sample scan.

Mass Spectrometry

Sample Introduction (GC-MS):

-

Prepare a dilute solution of trimethyl phosphonoacetate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the gas chromatograph.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Electron Ionization):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Workflow and Data Integration

The comprehensive spectroscopic analysis of trimethyl phosphonoacetate follows a structured workflow to ensure accurate identification and characterization. This process involves sequential and complementary analytical techniques.

Caption: Workflow for the spectroscopic analysis of trimethyl phosphonoacetate.

Synthesis of trimethyl phosphonoacetate via Michaelis-Arbuzov reaction

An In-depth Technical Guide to the Synthesis of Trimethyl Phosphonoacetate via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trimethyl phosphonoacetate, a crucial reagent in organic chemistry, through the Michaelis-Arbuzov reaction. Trimethyl phosphonoacetate serves as a key intermediate in the synthesis of various natural products, vitamins, and pharmaceuticals, primarily as a reagent in the Horner-Wadsworth-Emmons olefination to form acrylic esters[1]. This document details the reaction mechanism, experimental protocols, and quantitative data associated with its synthesis.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond[2]. The reaction transforms a trivalent phosphorus ester, such as a phosphite (B83602), into a pentavalent phosphorus species, like a phosphonate, by reacting it with an alkyl halide[3].

The synthesis of trimethyl phosphonoacetate proceeds by reacting trimethyl phosphite with methyl chloroacetate[1][4]. The mechanism involves two main steps[3][5]:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon atom of methyl chloroacetate (B1199739) in an SN2 reaction. This step forms a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced chloride anion then attacks one of the methyl groups on the phosphonium (B103445) intermediate, also via an SN2 mechanism. This results in the formation of the final product, trimethyl phosphonoacetate, and the byproduct, methyl chloride[3].

References

- 1. Trimethyl phosphonoacetate | 5927-18-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. CN106397482A - Synthetic method for trimethyl phosphonoacetate - Google Patents [patents.google.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

An In-depth Technical Guide to Trimethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl phosphonoacetate, a versatile reagent in organic synthesis. It covers its chemical identity, physical and chemical properties, detailed experimental protocols for its application in the Horner-Wadsworth-Emmons reaction, and its reaction mechanism.

Chemical Identity and Synonyms

Trimethyl phosphonoacetate is a widely used organophosphorus compound with a variety of synonyms and identifiers. Its consistent naming is crucial for accurate literature searches and chemical procurement.

| Identifier Type | Identifier | Citation |

| IUPAC Name | methyl 2-(dimethoxyphosphoryl)acetate | [1] |

| CAS Number | 5927-18-4 | [2] |

| Molecular Formula | C5H11O5P | [2] |

| Molecular Weight | 182.11 g/mol | [2] |

| Synonyms | (Carboxymethyl)phosphonic acid trimethyl ester | [2] |

| Acetic acid, (dimethoxyphosphinyl)-, methyl ester | [3] | |

| Dimethylphosphonoacetic acid methyl ester | [4] | |

| Methyl dimethylphosphonoacetate | [4] | |

| Phosphonoacetic acid trimethyl ester | [4] | |

| TMPA | [5] | |

| Trimethylacetyl phosphate | ||

| Trimethyl phosphonacetate | [1] | |

| NSC 84262 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of trimethyl phosphonoacetate is essential for its proper handling, storage, and characterization.

Physical Properties

| Property | Value | Citation |

| Appearance | Clear, colorless to light yellow liquid | [3][6] |

| Density | 1.125 g/mL at 25 °C | [3] |

| Boiling Point | 118 °C at 0.85 mmHg | [3] |

| Melting Point | 242 °C | [3] |

| Refractive Index (n20/D) | 1.437 | [3] |

| Flash Point | >112 °C (>233.60 °F) | [7] |

| Water Solubility | Slightly miscible | [3] |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Citation |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.81 (s, 3H), 3.76 (d, J=11.2 Hz, 6H), 2.99 (d, J=21.6 Hz, 2H) | [8] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Infrared (IR) | Data available in spectral databases. | [1] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [9] |

Experimental Protocols: Horner-Wadsworth-Emmons Reaction

Trimethyl phosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. Below are detailed protocols for the synthesis of α,β-unsaturated esters.

General Protocol for the Synthesis of Methyl E-4-methoxycinnamate

This protocol details the reaction of trimethyl phosphonoacetate with p-anisaldehyde to yield methyl E-4-methoxycinnamate.[10]

Materials:

-

Trimethylphosphonoacetate

-

Sodium methoxide (B1231860) (25 wt% in methanol)

-

Anhydrous methanol (B129727)

-

p-Anisaldehyde

-

Deionized water

Procedure:

-

To a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethylphosphonoacetate.

-

Seal the flask with a rubber septum and insert a vent needle.

-

Stir the mixture until a homogeneous solution is formed.

-

In a separate test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.

-

Using a syringe, add the p-anisaldehyde solution dropwise to the reaction mixture over a period of ten minutes.

-

Allow the reaction to stir at room temperature for one hour. A precipitate may form.

-

After one hour, add 2.0 mL of deionized water to the flask and mix thoroughly.

-

Collect the resulting solid precipitate by vacuum filtration using a Hirsch funnel.

-

Recrystallize the crude product from a minimal amount of hot ethanol. Add deionized water dropwise until the solution becomes cloudy, then add ethanol dropwise until it becomes clear again.

-

Cool the solution in an ice bath to complete recrystallization and collect the purified product by vacuum filtration.

Synthesis of Ethyl 4-methoxycinnamate with Sodium Hydride

This alternative protocol utilizes sodium hydride as the base.[4]

Materials:

-

Sodium hydride (60% dispersion in paraffin (B1166041) liquid)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl phosphonoacetate

-

p-Anisaldehyde

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Suspend sodium hydride in anhydrous THF in a reaction flask under an inert atmosphere.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C).

-

Add trimethyl phosphonoacetate (1.02 g, 5.6 mmol) dropwise to the suspension and stir for 3 hours.

-

Add p-anisaldehyde (635 mg, 4.66 mmol) to the reaction mixture and stir for 4 hours at room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (hexane:ethyl acetate (B1210297) = 4:1) to obtain the desired product.

Reaction Mechanism and Workflow Diagrams

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate (B1237965) carbanion, which then undergoes nucleophilic addition to a carbonyl compound.

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

The general experimental workflow for a Horner-Wadsworth-Emmons reaction is a multi-step process involving reaction setup, workup, and purification.

Caption: General Experimental Workflow for HWE Reaction.

References

- 1. Trimethyl phosphonoacetate | C5H11O5P | CID 80029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Trimethyl phosphonoacetate | 5927-18-4 [chemicalbook.com]

- 4. Trimethyl Phosphonoacetate | 5927-18-4 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Trimethyl phosphonoacetate(5927-18-4) 1H NMR spectrum [chemicalbook.com]

- 9. Trimethyl phosphonoacetate [webbook.nist.gov]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

The Core Reactivity of Trimethyl Phosphonoacetate: A Technical Guide for Synthetic Chemists

Introduction

Trimethyl phosphonoacetate (TMPA) is a versatile and widely utilized C-nucleophile in modern organic synthesis. As an organophosphorus reagent, its principal application lies in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters.[1] Its stabilized phosphonate (B1237965) carbanion offers distinct advantages over traditional Wittig reagents, including enhanced nucleophilicity, milder reaction conditions, and the formation of water-soluble phosphate (B84403) byproducts that simplify product purification.[1] This technical guide provides an in-depth overview of the basic reactivity of TMPA, focusing on its physical properties, core reaction pathways, detailed experimental protocols, and the logical frameworks of its application, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of trimethyl phosphonoacetate are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁O₅P | [2][3] |

| Molecular Weight | 182.11 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.125 g/mL at 25 °C | [4] |

| Boiling Point | 118 °C at 0.85 mmHg | [4] |

| Refractive Index (n20/D) | 1.437 | [4] |

| pKa (strongest acidic) | ~18.56 (Estimated) | [6] |

| Solubility | Slightly miscible with water | [7] |

| CAS Number | 5927-18-4 | [2][3] |

Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction

The cornerstone of TMPA reactivity is the Horner-Wadsworth-Emmons (HWE) reaction, a process that converts aldehydes and ketones into α,β-unsaturated esters, predominantly with an (E)-alkene geometry.[8]

Mechanism

The reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on a carbonyl compound, and subsequent elimination to yield the alkene.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of TMPA using a suitable base (e.g., NaH, NaOMe, DBU) to generate a resonance-stabilized phosphonate carbanion.[8]

-

Nucleophilic Addition: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms tetrahedral intermediates.[8]

-

Oxaphosphetane Formation & Elimination: The intermediates cyclize to form a four-membered oxaphosphetane ring. This intermediate is unstable and collapses, cleaving the P-C and O-C bonds to form the final alkene product and a water-soluble dimethyl phosphate salt.[9] The transition state leading to the trans-olefin is generally more stable, accounting for the high (E)-selectivity of the reaction.[9]

Stereoselectivity

The HWE reaction using TMPA is renowned for its high (E)-selectivity. Several factors can be tuned to maximize the formation of the (E)-isomer:

-

Aldehyde Structure: Increasing the steric bulk of the aldehyde generally enhances (E)-selectivity.[2]

-

Cation: Lithium (Li⁺) counterions often provide higher trans-selectivity compared to sodium (Na⁺) or potassium (K⁺).[2]

-

Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can favor the formation of the thermodynamically more stable (E)-alkene.[2]

Representative HWE Reaction Conditions

The versatility of the HWE reaction allows for a range of conditions. The table below summarizes typical conditions and outcomes for the reaction of TMPA with various aldehydes.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 0 to RT | >90 | >95:5 |

| p-Anisaldehyde | NaOMe | Methanol (B129727) | RT | ~85-95 | Predominantly E |

| Cyclohexanecarboxaldehyde | LiCl / DBU | Acetonitrile | 0 to RT | >90 | >95:5 |

| n-Octanal | NaH | THF | -78 to 0 | ~83-97 | 94:6 to 97:3 |

Experimental Protocol: Synthesis of Methyl (E)-4-methoxycinnamate

This protocol details the reaction of trimethyl phosphonoacetate with p-anisaldehyde.[5][10]

Materials:

-

Trimethyl phosphonoacetate (0.43 mL)

-

Sodium methoxide (B1231860) (25 wt% in methanol, 0.40 mL)

-

Anhydrous Methanol (1.5 mL)

-

p-Anisaldehyde (0.20 mL)

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

To a 5 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (1.0 mL), sodium methoxide solution (0.40 mL), and trimethyl phosphonoacetate (0.43 mL).[5]

-

Seal the flask with a rubber septum and stir the mixture at room temperature until a homogeneous solution is formed.[5]

-

In a separate test tube, dissolve p-anisaldehyde (0.20 mL) in anhydrous methanol (0.50 mL).[5]

-

Using a syringe, add the p-anisaldehyde solution dropwise to the stirring phosphonate solution over a period of 10 minutes.[5]

-

Allow the reaction to stir at room temperature for one hour. A precipitate may form during this time.[5]

-

After one hour, quench the reaction by adding deionized water (2.0 mL) and shake the flask thoroughly to precipitate the solid product.[5]

-

Collect the crude solid product by vacuum filtration using a Hirsch funnel.

-

Purify the product by recrystallization from a minimal amount of hot ethanol, adding deionized water dropwise until turbidity is observed, followed by a few drops of ethanol to redissolve, then cooling to induce crystallization.[5]

Further Reactivity of the Phosphonate Carbanion

Beyond the HWE reaction, the carbanion generated from TMPA is a versatile nucleophile capable of participating in other important carbon-carbon bond-forming reactions.

Alkylation

The phosphonate carbanion can be readily alkylated by treatment with alkyl halides. This reaction provides a direct route to α-substituted phosphonoacetates, which are valuable precursors for synthesizing trisubstituted alkenes via subsequent HWE reactions.

Experimental Protocol: General Alkylation of Phosphonates

This generalized protocol is based on procedures for related phosphonate esters and can be adapted for TMPA.

Materials:

-

Trimethyl phosphonoacetate

-

Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Alkyl halide (e.g., Allyl iodide, Benzyl bromide)

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve trimethyl phosphonoacetate in anhydrous THF.

-

Cool the solution to an appropriate temperature (-78 °C for LDA, 0 °C for NaH).

-

Slowly add one equivalent of the base and stir for 30-60 minutes to ensure complete formation of the carbanion.

-

Add one equivalent of the alkyl halide dropwise to the carbanion solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-alkylated phosphonoacetate by flash column chromatography.

Michael (1,4-Conjugate) Addition

The phosphonate carbanion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate fashion.[11] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents after further transformations. The regioselectivity (1,2- vs. 1,4-addition) can be influenced by reaction conditions, with lower temperatures and less reactive electrophiles generally favoring the 1,4-adduct.[9]

Experimental Protocol: General Michael Addition

This generalized protocol is based on the reactivity of phosphonate carbanions with enones.[9]

Materials:

-

Trimethyl phosphonoacetate

-

Base (e.g., NaH, LDA, or a milder base like DBU depending on the acceptor)

-

Anhydrous aprotic solvent (e.g., THF)

-

α,β-Unsaturated ester, ketone, or nitrile (Michael Acceptor)

-

Saturated ammonium chloride solution

Procedure:

-

Generate the phosphonate carbanion from trimethyl phosphonoacetate and a suitable base in anhydrous THF under an inert atmosphere, as described in the alkylation protocol.

-

Cool the solution to low temperature (typically -78 °C) to favor conjugate addition.

-

Slowly add a solution of the Michael acceptor (one equivalent) in THF to the carbanion solution.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride.

-

Perform an aqueous workup and extraction with an appropriate organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the Michael adduct by flash column chromatography.

Conclusion

Trimethyl phosphonoacetate is a powerful and reliable reagent in the arsenal (B13267) of synthetic organic chemistry. Its primary role in the (E)-selective Horner-Wadsworth-Emmons reaction is well-established, providing a robust method for the synthesis of α,β-unsaturated esters. Furthermore, the nucleophilic carbanion derived from TMPA can be effectively utilized in alkylation and Michael addition reactions, expanding its utility in the construction of complex molecular architectures. The straightforward reaction conditions, high yields, and favorable purification profiles make TMPA an indispensable tool for professionals in research and drug development.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Trimethyl phosphonoacetate | C5H11O5P | CID 80029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Trimethyl phosphonoacetate 98 5927-18-4 [sigmaaldrich.com]

- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 6. SYNTHESIS OF SYMMETRICAL METHYLENEBIS(ALKYL HYDROGEN PHOSPHONATES) BY SELECTIVE CLEAVAGE OF METHYLENEBIS(DIALKYL PHOSPHONATES) WITH MORPHOLINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethyl phosphonoacetate, 98% | Fisher Scientific [fishersci.ca]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Trimethyl Phosphonoacetate | 5927-18-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Trimethyl Phosphonoacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl phosphonoacetate is a versatile reagent widely employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. Its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability of trimethyl phosphonoacetate under various conditions and outlines recommended storage and handling procedures. While specific kinetic data for the degradation of trimethyl phosphonoacetate is not extensively available in the public domain, this guide extrapolates from the known chemistry of phosphonates and relevant analytical methodologies to provide a framework for stability assessment.

Chemical Properties and Intrinsic Stability

Trimethyl phosphonoacetate is a clear, colorless to light yellow liquid.[1] It is generally considered to be stable under normal temperatures and pressures.[2] However, like other phosphonate (B1237965) esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition. The methylene (B1212753) group adjacent to the phosphonate and carbonyl groups is acidic and can be deprotonated by strong bases, which is a key aspect of its reactivity in synthesis but not typically a storage stability concern unless stored with basic substances.

Hazardous Decomposition

Upon combustion, trimethyl phosphonoacetate can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, oxides of phosphorus, and potentially phosphine.[2]

Recommended Storage Conditions

To ensure the long-term stability and quality of trimethyl phosphonoacetate, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

-

Temperature: Store in a cool, dry place.[3] Some suppliers recommend storage at room temperature, while others suggest ambient temperatures.[4][5]

-

Atmosphere: Store in a well-ventilated area.[3]

-

Container: Keep in a tightly closed container to prevent moisture ingress and contamination.[3]

-

Incompatibilities: Store away from incompatible substances, which include strong oxidizing agents and strong bases.[2] Also, keep away from sources of ignition.[2]

-

Shelf Life: When stored under recommended conditions in a sealed container, trimethyl phosphonoacetate is expected to have a shelf life of at least two years. However, some suppliers do not provide a specific expiration date and recommend routine inspection to ensure product performance.[6]

Potential Degradation Pathways

The primary degradation pathways for trimethyl phosphonoacetate are anticipated to be hydrolysis and thermal decomposition.

Hydrolysis

Phosphonate esters are known to undergo hydrolysis, and the rate of this reaction is typically dependent on pH and temperature. The hydrolysis can occur under both acidic and basic conditions, proceeding in a stepwise manner to first yield the phosphonic acid monoester and then the phosphonic acid.

Caption: Generalized Hydrolysis Pathway of Trimethyl Phosphonoacetate.

Thermal Degradation

Quantitative Stability Data

Quantitative stability data for trimethyl phosphonoacetate, such as hydrolysis rate constants at different pH values and temperatures, or thermal degradation kinetics, are not widely published. For structurally related compounds like trimethyl phosphate (B84403), hydrolysis rates have been studied, and it is known that the rate is influenced by pH. Researchers should consider performing their own stability studies under conditions relevant to their specific applications.

Table 1: Illustrative Hydrolysis Rate Data for a Generic Phosphonate Ester

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| 2.0 | 50 | Data not available for TMPA | Data not available for TMPA |

| 7.0 | 50 | Data not available for TMPA | Data not available for TMPA |

| 10.0 | 50 | Data not available for TMPA | Data not available for TMPA |

| 2.0 | 70 | Data not available for TMPA | Data not available for TMPA |

| 7.0 | 70 | Data not available for TMPA | Data not available for TMPA |

| 10.0 | 70 | Data not available for TMPA | Data not available for TMPA |

Note: This table is for illustrative purposes only and does not contain actual experimental data for trimethyl phosphonoacetate.

Experimental Protocols for Stability Assessment

To assess the stability of trimethyl phosphonoacetate, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Design

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

A reverse-phase HPLC method with UV detection is a common approach for stability studies.

-

Objective: To develop a stability-indicating HPLC method for the quantification of trimethyl phosphonoacetate and its degradation products.

-

Methodology:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to achieve adequate separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where trimethyl phosphonoacetate and its potential degradation products have absorbance (e.g., around 210 nm).

-

Forced Degradation Samples: Analyze samples from forced degradation studies to demonstrate the method's ability to separate the parent peak from any degradation product peaks (specificity).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for quantitative analysis.

-

Objective: To identify the structure of degradation products and to quantify the degradation of trimethyl phosphonoacetate.

-

Methodology:

-

Sample Preparation: Dissolve the stressed sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Spectra Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. ³¹P NMR is particularly useful for tracking the formation of different phosphorus-containing species.

-

Analysis: Compare the spectra of the stressed samples to that of a reference standard of trimethyl phosphonoacetate to identify new signals corresponding to degradation products. The relative integration of signals can be used for quantification.

-

Coupling HPLC or Gas Chromatography (GC) with a mass spectrometer (LC-MS or GC-MS) is invaluable for the identification of unknown degradation products.

-

Objective: To determine the molecular weights and fragmentation patterns of degradation products to aid in their structural identification.

-

Methodology:

-

Separation: Separate the components of the stressed sample using an appropriate chromatographic technique (HPLC or GC).

-

Ionization: Ionize the eluted components using a suitable technique (e.g., electrospray ionization for LC-MS, electron ionization for GC-MS).

-

Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weights of the degradation products. Further fragmentation analysis (MS/MS) can provide structural information.

-

Conclusion

Trimethyl phosphonoacetate is a stable compound when stored under the recommended conditions of a cool, dry, well-ventilated environment in a tightly sealed container, away from incompatible materials. The primary potential degradation pathways are hydrolysis and thermal decomposition. While specific quantitative stability data for trimethyl phosphonoacetate is limited, this guide provides a framework for researchers to assess its stability using established analytical techniques such as HPLC, NMR, and MS. For critical applications, it is recommended that users perform their own stability studies to ensure the quality and reliability of the reagent.

References

- 1. Trimethyl phosphonoacetate 98 5927-18-4 [sigmaaldrich.com]

- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. chemscene.com [chemscene.com]

- 5. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amherst.edu [amherst.edu]

The Wittig-Horner Reaction with Trimethyl Phosphonoacetate: A Technical Guide to Stereoselective Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Wittig-Horner (also known as the Horner-Wadsworth-Emmons or HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds. This in-depth technical guide focuses on the application of trimethyl phosphonoacetate as a key reagent in this transformation, offering a detailed exploration of its mechanism, experimental protocols, and significance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of stabilized phosphonate (B1237965) ylides, such as that derived from trimethyl phosphonoacetate, offers significant advantages over the traditional Wittig reaction, including enhanced nucleophilicity, milder reaction conditions, and simplified purification due to the water-soluble nature of the phosphate (B84403) byproduct.[1][2]

Core Principles and Mechanism

The Wittig-Horner reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[2] The reaction typically exhibits high E-selectivity, particularly with stabilized ylides like the one generated from trimethyl phosphonoacetate.[3]

The reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the α-carbon of the trimethyl phosphonoacetate, forming a nucleophilic phosphonate carbanion (an enolate). Weaker and gentler bases can be employed compared to the traditional Wittig reaction due to the increased acidity of the phosphonate.[1]

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination step to form the alkene and a water-soluble phosphate byproduct. The formation of the strong phosphorus-oxygen double bond in the phosphate byproduct is a key driving force for the reaction.[1]

// Reactants TMP [label="Trimethyl\nphosphonoacetate"]; Base [label="Base"]; Aldehyde [label="Aldehyde/Ketone\n(R1-CHO)"];

// Intermediates Carbanion [label="Phosphonate\nCarbanion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Alkene [label="Alkene\n(E-isomer favored)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water-soluble\nPhosphate Byproduct", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway TMP -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Aldehyde -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct; } caption: "Figure 1: Generalized signaling pathway of the Wittig-Horner reaction."

Quantitative Data Summary

The Wittig-Horner reaction using trimethyl phosphonoacetate is known for its high yields and stereoselectivity. The following table summarizes representative quantitative data from the literature for the reaction with various aldehydes.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| p-Anisaldehyde | Sodium Methoxide (B1231860) | Methanol (B129727) | Room Temp | High (not specified) | Predominantly E | [4] |

| Aromatic Aldehydes | LiOH·H₂O | None (Solvent-free) | Not specified | 83-97 | 95:5 to 99:1 | [2] |

| Aliphatic Aldehydes | LiOH·H₂O | None (Solvent-free) | Not specified | Good | 92:6 to 94:6 | [2] |

| Benzaldehyde | Triton® B or NaH | THF | Not specified | Quantitative | 89:11 to 93:7 | [5] |

Detailed Experimental Protocols

This section provides a detailed methodology for a typical Wittig-Horner reaction using trimethyl phosphonoacetate.

Protocol 1: Synthesis of Methyl-E-4-methoxycinnamate[4]

This protocol details the reaction of trimethyl phosphonoacetate with p-anisaldehyde.

Materials:

-

Trimethyl phosphonoacetate

-

Sodium methoxide (25 wt% in methanol)

-

p-Anisaldehyde

-

Anhydrous Methanol

-

Deionized Water

-

5 mL round-bottom flask

-

Stir bar

-

Rubber septum

-

Syringes and needles

-

Stir plate

-

Hirsch funnel and vacuum filtration apparatus

// Steps start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Add anhydrous methanol, sodium methoxide solution,\nand trimethyl phosphonoacetate to a round-bottom flask."]; step2 [label="2. Stir to create a homogeneous solution."]; step3 [label="3. Prepare a solution of p-anisaldehyde in anhydrous methanol."]; step4 [label="4. Add the aldehyde solution to the reaction mixture."]; step5 [label="5. Stir at room temperature for 1 hour."]; step6 [label="6. Quench the reaction with deionized water."]; step7 [label="7. Collect the precipitate by vacuum filtration."]; step8 [label="8. Recrystallize the product from ethanol/water."]; step9 [label="9. Collect the purified product by vacuum filtration."]; end [label="End: Product Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; } caption: "Figure 2: Experimental workflow for the synthesis of methyl-E-4-methoxycinnamate."

Procedure:

-

Place a stir bar into a 5 mL round-bottom flask.

-

To the flask, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.

-

Quickly cap the flask with a rubber septum and create a seal. Insert a needle through the septum to act as a vent.

-

Stir the mixture until a homogeneous solution is formed.

-

In a separate small test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.

-

Using a syringe, add the p-anisaldehyde solution to the stirring reaction mixture.

-

Allow the reaction to stir at room temperature for one hour. A precipitate may form, and the solution may darken.

-

After one hour, remove the venting needle and septum. Add 2.0 mL of deionized water to the flask, recap, and shake thoroughly to precipitate the solid product.

-

Collect the solid product via vacuum filtration using a Hirsch funnel. Rinse the flask with deionized water to ensure complete transfer of the solid.

-

Recrystallize the crude product using a minimal amount of hot ethanol. Add deionized water dropwise to the hot solution until it becomes cloudy, then add ethanol dropwise until the solution is clear again.

-

Allow the solution to cool to room temperature and then in an ice bath to complete recrystallization.

-

Collect the purified product by vacuum filtration.

Application in Drug Development: Synthesis of Atorvastatin

The Wittig-Horner reaction is a key transformation in the synthesis of numerous pharmaceutical compounds. A prominent example is its application in the industrial synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering blood cholesterol.[1] In the synthesis of Atorvastatin, a Horner-Wadsworth-Emmons reaction is employed to construct a crucial olefin linkage between a chiral side chain and the core heterocyclic skeleton of the molecule.[1] This step is critical for assembling the complex architecture of the drug. The resulting intermediate is then further processed, including a hydrogenation step, to yield the final active pharmaceutical ingredient.[1] The efficiency and stereoselectivity of the Wittig-Horner reaction make it an invaluable tool in the large-scale production of this life-saving drug.

References

An In-depth Technical Guide to Trimethyl Phosphonoacetate: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl phosphonoacetate, a versatile reagent widely used in organic synthesis. The document details its commercial availability, typical purity levels, and analytical methodologies for quality control. Furthermore, it offers detailed experimental protocols for its synthesis and a key application, the Horner-Wadsworth-Emmons reaction, to assist researchers in its practical use.

Commercial Availability and Physical Properties

Trimethyl phosphonoacetate is readily available from a variety of chemical suppliers. It is typically sold in research quantities ranging from grams to kilograms. For larger, industrial-scale quantities, direct inquiries to manufacturers are recommended.

Table 1: Commercial Suppliers of Trimethyl Phosphonoacetate

| Supplier | Purity Levels Offered |

| Sigma-Aldrich | 98% |

| Fisher Scientific | 98% |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) |

| ChemScene | ≥98% |

| AK Scientific | 98% (GC) |

| Santa Cruz Biotechnology | Research Grade |

| Chem-Impex | ≥99% |

Table 2: Physical and Chemical Properties of Trimethyl Phosphonoacetate

| Property | Value |

| CAS Number | 5927-18-4 |

| Molecular Formula | C₅H₁₁O₅P |

| Molecular Weight | 182.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118-120 °C at 0.85-1 mmHg |

| Density | ~1.263 g/mL at 25 °C |

| Refractive Index | ~1.437 at 20 °C |

| Solubility | Slightly miscible with water |

Purity and Analytical Characterization

The purity of commercially available trimethyl phosphonoacetate is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are used for structural confirmation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of trimethyl phosphonoacetate and identifying any volatile impurities.

Table 3: Example GC-MS Protocol for Trimethyl Phosphonoacetate Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless or with a high split ratio) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-400 amu |

Experimental Protocol: GC-MS Analysis

-